SMTIN-P01
Description
SMTIN-P01 is a mitochondria-targeted inhibitor of the Hsp90 paralog TRAP1 (TNF receptor-associated protein 1). Derived from the purine-based Hsp90 inhibitor PU-H71, SMTIN-P01 incorporates a triphenylphosphonium (TPP) moiety at the N9 position of the parent compound. This modification enables selective accumulation in mitochondria, achieving a 100-fold higher concentration in the organelle compared to the extracellular medium .
Properties
CAS No. |
1695550-43-6 |
|---|---|
Molecular Formula |
C36H34BrIN5O2PS |
Molecular Weight |
838.5432 |
IUPAC Name |
(6-(6-amino-8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)hexyl)triphenylphosphonium bromide |
InChI |
InChI=1S/C36H34IN5O2PS.BrH/c37-29-22-30-31(44-25-43-30)23-32(29)46-36-41-33-34(38)39-24-40-35(33)42(36)20-12-1-2-13-21-45(26-14-6-3-7-15-26,27-16-8-4-9-17-27)28-18-10-5-11-19-28;/h3-11,14-19,22-24H,1-2,12-13,20-21,25H2,(H2,38,39,40);1H/q+1;/p-1 |
InChI Key |
IGLVCZKBEMGZFY-UHFFFAOYSA-M |
SMILES |
NC1=C2C(N(CCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(SC6=CC(OCO7)=C7C=C6I)=N2)=NC=N1.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMTINP01; SMTINP01; SMTIN-P01 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- SMTIN-P01 binds to the ATP-binding pocket of TRAP1, inhibiting its ATPase activity. The crystal structure (PDB: 4Z1H) confirms that its binding mode mirrors PU-H71, maintaining potent TRAP1 inhibition .
- Unlike non-targeted Hsp90 inhibitors, SMTIN-P01 minimizes off-target effects on cytosolic Hsp90 clients (e.g., Chk1, Akt) and avoids Hsp70 upregulation, which is linked to drug resistance .
- It induces mitochondrial membrane depolarization, cytochrome c release, and caspase-dependent apoptosis in cancer cells, independent of Bax/Bak proapoptotic proteins .
Preclinical Efficacy :
- Demonstrates stronger cytotoxicity than PU-H71 and comparable or superior activity to gamitrinib (a 17-AAG-derived mitochondrial inhibitor) in prostate (22Rv1), glioblastoma (A172), lung (H460), and triple-negative breast cancer (MDA-MB-231) models .
- Selectively accumulates in breast cancer mitochondria, inducing cell death with minimal systemic toxicity in preclinical studies .
The following table summarizes key mitochondrial-targeted Hsp90/TRAP1 inhibitors and their properties:
| Compound | Parent Molecule | Targeting Moiety | Specificity | Mechanism | Cytotoxicity | Selectivity |
|---|---|---|---|---|---|---|
| SMTIN-P01 | PU-H71 | TPP | TRAP1 | ATPase inhibition; mitochondrial depolarization | Strong in 22Rv1, A172, H460, MDA-MB-231 | High (minimal cytosolic Hsp90 effects) |
| Gamitrinib-TPP | 17-AAG | TPP | TRAP1, mitochondrial Hsp90 | mPTP opening; caspase activation | Effective in prostate and breast cancer | Moderate (non-specific HSP90 inhibition) |
| SMTIN-C10 | PU-H71 | TPP + C10 linker | TRAP1 | Enhanced TRAP1 binding vs. SMTIN-P01 | Higher potency than SMTIN-P01 | High |
| Shepherdin | Peptide mimetic | Mitochondrial-penetrating peptide | TRAP1, HSP90 | Disrupts HSP90-client interactions | Broad-spectrum anti-tumor activity | Low (dual TRAP1/HSP90 inhibition) |
| DN401 | BIIB021 | None | TRAP1, HSP90 paralogs | ATP-binding pocket inhibition | Potent in vitro/in vivo | Low (pan-HSP90 effects) |
Key Differentiators:
Targeting Strategy :
- SMTIN-P01 and Gamitrinib-TPP both use TPP for mitochondrial localization but differ in parent molecules (PU-H71 vs. 17-AAG). PU-H71 derivatives exhibit improved solubility and reduced hepatotoxicity compared to 17-AAG-based compounds .
- SMTIN-C10, a derivative of SMTIN-P01 with a 10-carbon linker, shows stronger TRAP1 inhibition due to optimized binding kinetics .
Specificity: SMTIN-P01 and SMTIN-C10 are TRAP1-selective, while Gamitrinib-TPP and Shepherdin non-specifically inhibit mitochondrial Hsp90 . DN401 lacks mitochondrial targeting and inhibits multiple HSP90 paralogs, increasing off-target risks .
Efficacy :
- SMTIN-P01 outperforms PU-H71 in cytotoxicity (IC50 reduction by 10–100× in solid tumors) and surpasses Gamitrinib-TPP in metastatic prostate and breast cancer models .
- Gamitrinib-TPP remains effective in multidrug-resistant cancers but requires higher doses due to broader target engagement .
Structural Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
